Eisenin

Description

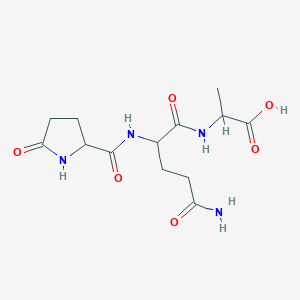

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNGHPLCAMVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902331 | |

| Record name | NoName_1571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21477-57-6 | |

| Record name | Eisenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Eisenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eisenin, a tripeptide isolated from the brown marine alga Eisenia bicyclis, has garnered scientific interest due to its immunomodulatory activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its chemical composition, stereochemistry, and the experimental methodologies employed for its structural elucidation. Furthermore, this document explores the known biological functions of this compound, particularly its impact on natural killer (NK) cell activity, and presents a putative signaling pathway. All quantitative data are summarized for clarity, and logical workflows are visualized to facilitate a deeper understanding of this marine-derived peptide.

Molecular Structure of this compound

This compound is a tripeptide with the systematic IUPAC name (2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid. Its structure consists of three L-amino acid residues: pyroglutamic acid (pGlu), glutamine (Gln), and alanine (Ala), arranged in the sequence L-pyroGlu-L-Gln-L-Ala.[1] The N-terminal glutamic acid is cyclized to form a pyroglutamyl residue.

The molecular formula of this compound is C₁₃H₂₀N₄O₆, with a corresponding molecular weight of 328.32 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₆ | PubChem[1] |

| Molecular Weight | 328.32 g/mol | PubChem[1] |

| IUPAC Name | 2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | PubChem[1] |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | PubChem[1] |

| InChI Key | VIPNGHPLCAMVEB-UHFFFAOYSA-N | PubChem[1] |

| Stereochemistry | L-pyroglutamyl-L-glutaminyl-L-alanine | J-GLOBAL[2] |

Experimental Protocols for Structural Elucidation

Isolation from Eisenia bicyclis

The isolation of this compound from its natural source, the brown alga Eisenia bicyclis, would typically involve the following steps:

-

Extraction: The algal biomass is homogenized and extracted with a suitable solvent, such as aqueous ethanol or methanol, to isolate small molecules.

-

Fractionation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel or Sephadex, to separate compounds based on polarity and size.

-

Purification: The fractions containing the peptide of interest are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.

Amino Acid Analysis

To determine the amino acid composition of the purified peptide:

-

Acid Hydrolysis: A sample of pure this compound is hydrolyzed in 6N HCl at 110°C for 24 hours to break the peptide bonds and liberate the constituent amino acids. Note that the pyroglutamyl residue is converted to glutamic acid under these conditions.

-

Derivatization: The resulting amino acid mixture is derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids.

-

Chromatographic Separation: The derivatized amino acids are separated and quantified using reverse-phase HPLC. By comparing the retention times and peak areas with those of standard amino acids, the identity and molar ratios of the constituent amino acids are determined.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and amino acid sequence of the peptide:

-

Ionization: The purified peptide is ionized using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the accurate molecular weight of the peptide.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the m/z ratios of the resulting fragment ions (b- and y-ions) are analyzed. The mass differences between consecutive fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.

Chemical Synthesis for Structural Confirmation

The definitive confirmation of the proposed structure is achieved through total chemical synthesis:

-

Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support (resin) by sequentially adding the protected amino acids (L-Ala, L-Gln, and L-pGlu) from the C-terminus to the N-terminus.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed.

-

Purification and Characterization: The synthetic peptide is purified by HPLC. Its identity and purity are confirmed by comparing its analytical data (e.g., NMR spectra, mass spectrum, and HPLC retention time) with those of the natural this compound.

Biological Activity and Signaling Pathway

This compound has been shown to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs) in humans, an activity that is attributed to its effect on natural killer (NK) cells.[1] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating virally infected and cancerous cells.

The precise molecular mechanism by which this compound enhances NK cell activity has not been fully elucidated. However, based on the general understanding of NK cell activation, a putative signaling pathway can be proposed. NK cell activation is regulated by a balance of signals from activating and inhibitory receptors on the cell surface. Upon engagement with ligands on a target cell, activating receptors trigger a downstream signaling cascade that leads to the release of cytotoxic granules and the production of pro-inflammatory cytokines.

It is hypothesized that this compound may act as a modulator of this process, potentially by:

-

Enhancing the expression of activating receptors on NK cells.

-

Increasing the sensitivity of activating receptors to their ligands.

-

Promoting the signaling cascade downstream of receptor activation.

Conclusion

This compound is a well-characterized tripeptide with a defined molecular structure of L-pyroGlu-L-Gln-L-Ala. Its structural elucidation has been achieved through standard peptide chemistry techniques. The primary biological activity of this compound identified to date is its ability to enhance the cytotoxic function of natural killer cells, making it a molecule of interest for further investigation in the fields of immunology and drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects.

References

The Discovery and Origin of Eisenin: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and fundamental biochemical properties of the tripeptide Eisenin. Isolated from the brown marine alga Eisenia bicyclis, this compound (L-pyroGlu-L-Gln-L-Ala) has been identified as a biological response modifier with immunostimulatory properties. This document details the initial isolation and structural elucidation of this compound, its physicochemical characteristics, and its known biological activities, with a focus on the augmentation of natural killer (NK) cell cytotoxicity. Methodologies for key experiments, including extraction, purification, and bioassays, are described. Furthermore, this guide explores the potential signaling pathways modulated by extracts of Eisenia bicyclis, which may be attributable to this compound's activity. This whitepaper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, immunology, and drug development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with therapeutic potential. Among these, peptides derived from marine algae have garnered significant interest due to their diverse biological activities. This compound, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, stands out as a notable example. First isolated from the edible brown alga Eisenia bicyclis (Setchell), this peptide has been characterized as a biological response modifier.[1] Its primary reported activity is the enhancement of the natural cytotoxic activity of peripheral blood lymphocytes, specifically attributed to natural killer (NK) cells.[1] This guide will provide an in-depth examination of the discovery, origin, and biochemical characteristics of this compound.

Discovery and Origin

This compound was discovered and isolated from the brown marine alga Eisenia bicyclis, a species commonly found along the coasts of Japan and Korea.[1][2] This alga, also known as Arame, has been a part of the local diet and traditional medicine for centuries.[3][4] The initial investigations into the bioactive constituents of Eisenia bicyclis led to the isolation and characterization of this novel tripeptide.

The structure of this compound was determined to be L-pyroglutamyl-L-glutaminyl-L-alanine.[1] The N-terminal pyroglutamic acid is a cyclic lactam of glutamic acid, a modification that can confer resistance to degradation by aminopeptidases.

Physicochemical Properties

A summary of the key quantitative data for the this compound peptide is presented in Table 1.

| Property | Value | Reference(s) |

| Amino Acid Sequence | L-pyroGlu-L-Gln-L-Ala (pGlu-Gln-Ala) | [1][5] |

| Molecular Formula | C13H20N4O6 | [5] |

| Molecular Weight | 328.32 g/mol | [5] |

| Origin | Eisenia bicyclis (brown marine alga) | [1] |

| Biological Activity | Augments natural killer cell cytotoxicity | [1] |

Experimental Protocols

Isolation and Purification of this compound from Eisenia bicyclis

The following is a generalized protocol for the isolation and purification of this compound based on standard methodologies for natural product extraction from marine algae.

-

Extraction:

-

Air-dried and powdered Eisenia bicyclis is subjected to extraction with a suitable solvent, such as an aqueous methanol or ethanol solution.

-

The extraction is typically performed at room temperature with continuous stirring for an extended period (e.g., 24-48 hours).

-

The resulting crude extract is filtered to remove solid algal material and then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is subjected to sequential solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a polar peptide, is expected to partition into the more polar fractions.

-

-

Chromatographic Purification:

-

The polar fraction is further purified using a combination of chromatographic techniques.

-

Gel Filtration Chromatography: The extract is passed through a gel filtration column (e.g., Sephadex G-10 or similar) to separate molecules based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are subjected to RP-HPLC on a C18 column. A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA), is commonly used for elution.

-

Fractions are collected and monitored by UV absorbance at approximately 214 nm, which is characteristic of the peptide bond.

-

Structural Elucidation

The structure of the purified peptide is determined using a combination of the following techniques:

-

Amino Acid Analysis: The peptide is hydrolyzed with 6N HCl at 110°C for 24 hours. The resulting amino acids are then identified and quantified using an amino acid analyzer or by derivatization followed by HPLC or GC-MS. This confirms the presence of glutamic acid (which forms pyroglutamic acid upon cyclization), glutamine, and alanine in a 1:1:1 ratio.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the intact peptide.[6] Tandem mass spectrometry (MS/MS) is then employed to obtain fragmentation data, which helps to elucidate the amino acid sequence.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) are performed on the purified peptide to confirm the amino acid spin systems and the sequence of the peptide.[7] The presence of the pyroglutamyl residue can be confirmed by characteristic chemical shifts.[8]

Biological Activity Assay: 51Cr Release Assay for NK Cell Cytotoxicity

The ability of this compound to augment the cytotoxic activity of natural killer (NK) cells is assessed using a standard 51Chromium (51Cr) release assay.[1][9]

-

Target Cell Preparation:

-

A human tumor cell line sensitive to NK cell-mediated lysis, such as K-562 cells, is used as the target.

-

The target cells are labeled with 51Cr by incubating them with Na2-51CrO4 for 1-2 hours at 37°C.[9]

-

After incubation, the cells are washed multiple times to remove unincorporated 51Cr.

-

-

Effector Cell Preparation:

-

Peripheral blood lymphocytes (PBLs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. These serve as the effector cells containing NK cells.

-

-

Cytotoxicity Assay:

-

The 51Cr-labeled target cells are co-incubated with the effector cells at various effector-to-target (E:T) ratios in the presence or absence of this compound.

-

The assay is typically run for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of 51Cr Release:

-

After incubation, the cells are centrifuged, and the supernatant is collected.

-

The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter.

-

Spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100) are also measured.

-

-

Calculation of Cytotoxicity:

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, studies on extracts of Eisenia bicyclis suggest potential involvement in key signaling pathways. It is important to note that these studies were conducted with whole extracts, and further research is needed to confirm that this compound is the sole active component responsible for these effects.

Potential Interaction with the Tor-FoxO Axis

Aqueous extracts of Eisenia bicyclis have been shown to extend the lifespan in Drosophila melanogaster in a manner that is dependent on a functional Target of Rapamycin (Tor) and Forkhead box O (FoxO) signaling pathway.[10] The Tor-FoxO axis is a highly conserved pathway that regulates growth, metabolism, and longevity.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity Purification and Preparation of Peptides for Mass Spectrometry from C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 6. researchgate.net [researchgate.net]

- 7. L-Pyroglutamyl-L-alanine|CAS 21282-08-6|High Purity [benchchem.com]

- 8. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Signaling Network of Forkhead Family of Transcription Factors (FOXO) in Dietary Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insulin and TOR signal in parallel through FOXO and S6K to promote epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]

Eisenin (L-pyroGlu-L-Gln-L-Ala): A Technical Whitepaper on the Immunomodulatory Tripeptide from Eisenia bicyclis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eisenin, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, is a bioactive compound isolated from the brown marine alga Eisenia bicyclis. This document provides a comprehensive technical overview of this compound, focusing on its role as a biological response modifier. Primarily, this compound has been demonstrated to augment the natural cytotoxicity of peripheral blood lymphocytes, an effect attributed to the activation of Natural Killer (NK) cells. This whitepaper details the known biological activities of this compound, presents standardized experimental protocols for the assessment of its immunomodulatory effects, and explores potential signaling pathways that may be involved in its mechanism of action. Due to the limited availability of quantitative data in the public domain, this paper also outlines methodologies for the purification and quantification of this compound to facilitate further research and development.

Introduction

The marine environment is a rich source of novel bioactive compounds with therapeutic potential. Eisenia bicyclis, an edible brown alga found off the coasts of East Asia, is known to produce a variety of secondary metabolites, including phlorotannins and the tripeptide this compound.[1][2] this compound, with the chemical structure L-pyroglutamyl-L-glutaminyl-L-alanine, has been identified as a biological response modifier with the ability to enhance innate immune functions.[1] Specifically, it has been shown to increase the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for the surveillance and elimination of transformed and virally infected cells. The unique immunomodulatory properties of this compound make it a person of interest for further investigation in the fields of immunology and drug development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | [3] |

| Molecular Formula | C13H20N4O6 | [3] |

| Molecular Weight | 328.32 g/mol | [3] |

| Sequence | pGlu-Gln-Ala | [1] |

| Source | Eisenia bicyclis | [1] |

Biological Activity of this compound

The primary reported biological activity of this compound is its ability to augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs).[1] This effect is primarily mediated through the activation of Natural Killer (NK) cells.

Augmentation of Natural Killer (NK) Cell Cytotoxicity

Studies have shown that this compound enhances the lytic activity of PBLs against target tumor cells, such as the K-562 cell line.[1] This increased cytotoxicity is attributed to the stimulation of NK cells, as the effect is abrogated by the depletion of the NK cell population using specific monoclonal antibodies (anti-Leu 11b and anti-Leu 19).[1] The augmentation of cytotoxicity is observed when this compound is added directly to the assay or when PBLs are pre-incubated with the tripeptide.[1]

Quantitative data on the dose-dependent efficacy of this compound, such as IC50 or EC50 values for NK cell activation or cytotoxicity enhancement, are not currently available in the published literature.

Experimental Protocols

The following sections detail standardized protocols for the investigation of this compound's bioactivity.

Isolation and Purification of this compound from Eisenia bicyclis

A generalized protocol for the extraction and purification of peptides from marine algae is presented, which can be adapted for this compound.

dot

Caption: Workflow for this compound Isolation and Purification.

-

Extraction: The fresh or dried biomass of Eisenia bicyclis is homogenized in a suitable solvent, such as aqueous ethanol or methanol, to extract a broad range of metabolites.[4]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate polar compounds like peptides from lipids and pigments. The aqueous phase, containing the peptides, is collected.

-

Gel Filtration Chromatography: The aqueous fraction is then applied to a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size, thereby isolating the low molecular weight peptide fraction containing this compound.[5]

-

Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography to separate peptides based on their net charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column to obtain highly purified this compound.[5][6] The peptide is eluted using a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[6]

Quantitative Analysis of this compound

Quantitative analysis of the purified this compound can be performed using RP-HPLC with UV detection or by liquid chromatography-mass spectrometry (LC-MS).[7][8]

-

Standard Curve: A standard curve is generated using synthetic this compound of known concentrations.

-

Sample Analysis: The purified sample is analyzed by RP-HPLC, and the peak corresponding to this compound is identified by comparing its retention time to that of the standard.

-

Quantification: The concentration of this compound in the sample is determined by interpolating the peak area from the standard curve.

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of effector cells (PBLs or purified NK cells) to lyse target cells.[1][9]

dot

Caption: Chromium-51 Release Cytotoxicity Assay Workflow.

-

Target Cell Preparation: Target cells (e.g., K-562) are incubated with Sodium Chromate (⁵¹Cr) to radioactively label the cytoplasm.[1][10]

-

Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and may be used directly or after enrichment for NK cells. The effector cells are incubated with varying concentrations of this compound.[1]

-

Co-incubation: The ⁵¹Cr-labeled target cells are co-incubated with the this compound-treated effector cells at various effector-to-target (E:T) ratios.[10]

-

Measurement of ⁵¹Cr Release: After incubation, the cells are centrifuged, and the radioactivity in the supernatant is measured using a gamma counter.[11]

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[11]

-

Experimental Release: ⁵¹Cr released in the presence of effector cells.

-

Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone.

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.[11]

-

Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on lymphocyte proliferation, a key indicator of immune cell activation.[12][13]

-

Cell Preparation: PBMCs are isolated and seeded in a 96-well plate.

-

Stimulation: Cells are treated with this compound in the presence or absence of a mitogen (e.g., Phytohemagglutinin (PHA)) or a specific antigen.[14]

-

Incubation: The plate is incubated for a period of 3 to 6 days to allow for cell proliferation.[14][15]

-

Measurement of Proliferation:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.[13]

-

CFSE Staining: Cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. The proliferation is measured by the reduction in fluorescence intensity using flow cytometry.[13]

-

Cytokine Release Assay (ELISA)

This assay quantifies the production of cytokines by lymphocytes in response to this compound.[16][17]

-

Cell Culture and Stimulation: Lymphocytes are cultured and treated with this compound.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of specific cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18][19]

Potential Signaling Pathways

While the precise signaling pathways activated by this compound in lymphocytes have not been elucidated, based on its known immunomodulatory effects on NK cells, several key pathways can be postulated to be involved.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses.[20][21][22] Its activation in lymphocytes is crucial for cell survival, proliferation, and cytokine production.[23] It is plausible that this compound may trigger signaling cascades that lead to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and the translocation of NF-κB dimers to the nucleus to initiate the transcription of target genes.

dot

Caption: Postulated NF-κB Signaling Pathway Activation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are critical for T cell and NK cell activation and function.[24][25] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[26] this compound could potentially activate upstream kinases that lead to the phosphorylation and activation of MAPKs, which in turn would phosphorylate downstream transcription factors and other effector proteins.

Caption: Postulated PI3K-Akt Signaling Pathway Activation by this compound.

Conclusion and Future Directions

This compound, a tripeptide from the marine alga Eisenia bicyclis, demonstrates clear immunomodulatory activity through the enhancement of NK cell cytotoxicity. While its basic biological function has been identified, there is a significant need for further research to fully characterize its therapeutic potential. Future studies should focus on:

-

Quantitative Bioactivity Studies: Determining the dose-response relationship of this compound in various immunological assays to establish its potency (e.g., IC50, EC50).

-

Mechanism of Action: Elucidating the specific cell surface receptors and intracellular signaling pathways that are modulated by this compound.

-

In Vivo Efficacy: Evaluating the immunomodulatory effects of this compound in preclinical animal models to assess its potential as a therapeutic agent for infectious diseases or cancer.

-

Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify key structural features required for its biological activity.

The development of a more comprehensive understanding of this compound's pharmacology will be crucial for its potential translation into clinical applications.

References

- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 2. 2.11. 51Chromium ( 51Cr)‐release assay for cytotoxicity of natural killer cells [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Preparation, purification, and identification of novel antioxidant peptides derived from Gracilariopsis lemaneiformis protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. revvity.com [revvity.com]

- 12. Lab13 [science.umd.edu]

- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hanc.info [hanc.info]

- 15. childrensmn.org [childrensmn.org]

- 16. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bowdish.ca [bowdish.ca]

- 18. rndsystems.com [rndsystems.com]

- 19. biomatik.com [biomatik.com]

- 20. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 23. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Genetic insights into Map3k-dependent proliferative expansion of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Eisenin: An Immunomodulatory Tripeptide from Marine Algae

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eisenin, a tripeptide with the structure L-pyroGlu-L-Gln-L-Ala, is a bioactive compound isolated from the brown marine alga Eisenia bicyclis. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its immunomodulatory activities. While research into this compound is ongoing, this document synthesizes the current understanding of its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its functions. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmaceutical potential of marine-derived natural products.

Introduction

The marine environment is a rich and largely untapped resource for novel bioactive compounds with therapeutic potential. Marine algae, in particular, produce a diverse array of secondary metabolites, including peptides, with a wide range of biological activities.[1] this compound, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, was first isolated from the brown alga Eisenia bicyclis.[2] Its discovery has spurred interest in its potential as a biological response modifier. This guide will delve into the technical details of this compound's biological functions, with a particular emphasis on its role in the modulation of the immune system.

Chemical Properties

-

IUPAC Name: (2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid[3]

-

Molecular Formula: C13H20N4O6[3]

-

Molecular Weight: 328.32 g/mol [3]

-

Structure: A tripeptide consisting of pyroglutamic acid, glutamine, and alanine.

Biological Function: Immunomodulation

The primary and most well-documented biological function of this compound is its ability to augment the cytotoxic activity of Natural Killer (NK) cells.[2] NK cells are a critical component of the innate immune system, responsible for the early defense against viral infections and the elimination of transformed cancer cells.

Enhancement of Natural Killer Cell Cytotoxicity

Studies have shown that this compound enhances the natural cytotoxicity of human peripheral blood lymphocytes (PBLs).[2] This effect is attributed to the stimulation of NK cells within the PBL population. The augmentation of cytotoxicity is observed when this compound is added directly to a cytotoxicity assay or when PBLs are pre-incubated with the peptide.[2]

Table 1: Summary of this compound's Effect on NK Cell Cytotoxicity

| Parameter | Observation | Reference |

| Cell Type | Human Peripheral Blood Lymphocytes (PBLs) | [2] |

| Target Cells | K-562 (NK-sensitive tumor cell line) | [2] |

| Effect | Augmentation of natural cytotoxicity | [2] |

| Mechanism | Attributed to stimulation of NK cells | [2] |

Potential Mechanisms of Action: Signaling Pathways

While the precise signaling pathways activated by this compound in NK cells have not been fully elucidated, the immunomodulatory effects of other marine-derived peptides often involve the activation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] It is hypothesized that this compound may exert its effects through similar mechanisms.

Hypothesized Signaling Pathway

Upon binding to a putative receptor on the surface of an NK cell, this compound may trigger a downstream signaling cascade involving the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in NK cell activation, such as those encoding for effector molecules like perforin and granzymes, as well as pro-inflammatory cytokines. Concurrently, the MAPK pathway may also be activated, leading to the phosphorylation of downstream kinases such as ERK, JNK, and p38, which can further amplify the inflammatory and cytotoxic responses.

Caption: Hypothesized signaling pathway for this compound-mediated NK cell activation.

Other Potential Biological Activities

While the immunomodulatory effects of this compound are the most studied, peptides derived from marine algae are known to possess a range of other biological activities.[1][7] Further research is warranted to explore whether this compound exhibits antioxidant and anti-inflammatory properties.

Antioxidant Activity

The potential antioxidant activity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][8][9]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[2][10]

Table 2: Potential Biological Activities of this compound and Relevant Assays

| Biological Activity | In Vitro Assay | Principle |

| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical. |

| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound. | |

| Anti-inflammatory | Nitric Oxide (NO) Production Assay | Quantifies the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent. |

Note: There is currently no publicly available quantitative data on the antioxidant or anti-inflammatory activities of this compound.

Experimental Protocols

Extraction and Purification of this compound from Eisenia bicyclis

A detailed, standardized protocol for the extraction and purification of this compound is not widely available. The following is a generalized workflow based on methods for extracting bioactive compounds from brown algae.

Caption: Generalized workflow for the extraction and purification of this compound.

-

Sample Preparation: Fresh Eisenia bicyclis is collected, washed thoroughly with fresh water to remove salts and epiphytes, and then freeze-dried. The dried algal material is ground into a fine powder.

-

Extraction: The algal powder is extracted with a suitable solvent, such as aqueous methanol or ethanol, typically at room temperature with constant stirring. The process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include initial partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to remove non-polar compounds. Further purification is achieved through column chromatography, such as size-exclusion chromatography (e.g., Sephadex) and reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the pure this compound tripeptide.

-

Characterization: The structure and purity of the isolated this compound are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

51Cr-Release Assay for NK Cell Cytotoxicity

This assay is a standard method to measure the cytotoxic activity of NK cells.

-

Target Cell Labeling: K-562 cells, a human erythroleukemic cell line sensitive to NK cell-mediated lysis, are used as target cells. The cells are incubated with 51Cr (sodium chromate), which is taken up by the cells and binds to intracellular proteins.

-

Effector and Target Cell Co-culture: Human peripheral blood lymphocytes (PBLs), serving as the source of NK effector cells, are isolated from healthy donors. The PBLs are co-incubated with the 51Cr-labeled K-562 target cells at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of this compound.

-

Measurement of 51Cr Release: After a 4-hour incubation period at 37°C, the cells are centrifuged. The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr released in the presence of effector cells.

-

Spontaneous Release: 51Cr released from target cells incubated with medium alone (represents baseline cell death).

-

Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).

-

Future Directions and Conclusion

This compound presents a promising lead compound for the development of novel immunomodulatory agents. Its ability to enhance NK cell cytotoxicity suggests potential applications in cancer immunotherapy and the treatment of viral infections. However, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

-

Quantitative Dose-Response Studies: Establishing precise dose-response relationships and determining the EC50 values for this compound's effects on NK cells and other immune cells.

-

Elucidation of Signaling Pathways: Identifying the specific receptors and downstream signaling molecules involved in this compound-mediated immune cell activation.

-

In Vivo Efficacy Studies: Evaluating the immunomodulatory and potential anti-tumor or anti-viral effects of this compound in animal models.

-

Toxicology and Safety Profile: A thorough assessment of the safety and potential side effects of this compound.

-

Exploration of Other Bioactivities: Investigating the antioxidant, anti-inflammatory, and other potential therapeutic properties of this compound.

References

- 1. Involvement of nuclear factor-kappa B (NF-kappaB) activation in mitogen-induced lymphocyte proliferation: inhibitory effects of lymphoproliferation by salicylates acting as NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 7. Nanoformulation of Seaweed Eisenia bicyclis in Albumin Nanoparticles Targeting Cardiovascular Diseases: In Vitro and In Vivo Evaluation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Eisenin (L-pyroGlu-L-Gln-L-Ala): A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide first isolated from the brown algae Eisenia bicyclis. As interest in naturally derived peptides for therapeutic applications grows, a thorough understanding of their physicochemical properties is essential for formulation development, stability assessment, and predicting biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visual workflows to support laboratory investigation.

Core Physicochemical Properties

The physicochemical properties of a peptide are fundamental to its behavior in both in vitro and in vivo systems. These properties influence its solubility, stability, permeability, and interaction with biological targets. The data for this compound, both computationally predicted and experimentally determined for its constituent amino acids, are summarized below.

Quantitative Data Summary

The following tables provide a structured summary of key quantitative data for this compound. Table 1 details the computed properties for the tripeptide, offering insights into its molecular characteristics. Table 2 provides the experimental pKa values of its constituent amino acids, which are crucial for estimating the peptide's ionization behavior and isoelectric point.

| Property | Value | Source |

| Molecular Formula | C13H20N4O6 | PubChem[1] |

| Molecular Weight | 328.32 g/mol | PubChem[1] |

| Exact Mass | 328.13828437 Da | PubChem[1] |

| XLogP3-AA (logP) | -2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 168 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

| Table 1: Computed Physicochemical Properties of this compound. |

| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (Side Chain) |

| L-pyroglutamic Acid | ~3.32 | N/A (cyclic) | N/A |

| L-Glutamine (Gln) | 2.17 | 9.13 | N/A |

| L-Alanine (Ala) | 2.34 | 9.69 | N/A |

| Table 2: pKa Values of Constituent Amino Acids.[2][3][4][5][6] |

Estimation of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI can be estimated from the pKa values of its N-terminus, C-terminus, and the side chains of its constituent amino acids.

This compound has a single ionizable group, the C-terminal carboxyl group of Alanine (pKa ≈ 2.34), as the N-terminal amino group of pyroglutamic acid is part of a lactam ring and is not basic. The side chain of Glutamine is neutral. Therefore, this compound is an acidic peptide, and its pI is estimated to be below 7. The pI can be approximated by considering the pKa of the C-terminal carboxyl group, suggesting a pI in the acidic range, likely around 3-4.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections outline methodologies for key experiments related to the physicochemical characterization of this compound.

Peptide Synthesis and Purification

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent purification of a peptide such as this compound.

Solubility Determination

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

Lyophilized this compound peptide

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Acetic Acid

-

0.1 M Ammonium Bicarbonate

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Protocol:

-

Accurately weigh 1 mg of lyophilized this compound into a microcentrifuge tube.

-

Add 100 µL of the primary solvent (e.g., deionized water) to achieve a concentration of 10 mg/mL.

-

Vortex the tube for 1-2 minutes. If the peptide does not dissolve, sonication can be attempted.

-

Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.

-

If the peptide is insoluble in water, repeat the process with a fresh 1 mg sample using alternative solvents in the following order: PBS, 0.1 M Acetic Acid (as this compound is acidic), and then organic solvents like DMSO or ACN for hydrophobic peptides.[7][8][9]

-

For quantitative analysis, after attempting to dissolve the peptide, centrifuge the sample at 14,000 rpm for 10 minutes.

-

Carefully collect the supernatant and lyophilize it to determine the mass of the dissolved peptide.

-

Solubility is expressed as the percentage of the dissolved peptide mass relative to the initial mass.

Stability Analysis using RP-HPLC

Objective: To assess the stability of this compound in solution over time and under different pH and temperature conditions.

Materials:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound stock solution (1 mg/mL in deionized water)

-

pH meter and buffers

-

Incubators set at various temperatures (e.g., 4°C, 25°C, 37°C)

Protocol:

-

Prepare aliquots of the this compound stock solution in different buffers (e.g., pH 4, 7, and 9).

-

Incubate the aliquots at the desired temperatures.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.

-

Analyze the samples by RP-HPLC. A typical gradient could be 5-95% Mobile Phase B over 30 minutes with detection at 220 nm.

-

The stability is determined by monitoring the decrease in the peak area of the intact this compound and the appearance of degradation product peaks over time. The degradation can be described by pseudo-first-order kinetics.[10]

The following diagram illustrates the general workflow for a peptide stability study.

Signaling Pathways and Biological Context

Currently, there is a lack of specific, well-documented signaling pathways directly attributed to this compound in the scientific literature. Peptides containing pyroglutamic acid at the N-terminus are known to exhibit enhanced stability against aminopeptidases. This modification is crucial for the biological activity of some chemokines, where it can influence receptor binding and signal transduction. Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and protocols offer a starting point for researchers and drug development professionals working with this peptide. The computational data suggests that this compound is a small, polar molecule, and its acidic nature will govern its solubility and interactions in biological systems. The provided experimental workflows for synthesis, purification, and stability analysis are essential for any further investigation into its therapeutic potential. Future research should focus on obtaining experimental validation of the computed properties and exploring the biological activity and potential signaling pathways of this compound.

References

- 1. This compound | C13H20N4O6 | CID 3084358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. peptideweb.com [peptideweb.com]

- 5. Page loading... [guidechem.com]

- 6. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. peptidesciences.com [peptidesciences.com]

- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Action of Eisenin: A Technical Guide to its Mechanism of Action on Immune Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide first isolated from the brown marine alga, Eisenia bicyclis (Setchell).[1] Early research has identified it as a biological response modifier with the ability to augment the cytotoxic activity of a specific subset of immune cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from the foundational in vitro studies. It aims to consolidate the existing data, detail relevant experimental protocols, and propose potential signaling pathways for further investigation, thereby serving as a valuable resource for researchers in immunology and drug development.

Core Mechanism of Action: Enhancement of Natural Killer (NK) Cell Cytotoxicity

The primary immunological effect of this compound is the augmentation of natural cytotoxicity of peripheral blood lymphocytes (PBLs).[1] This enhanced killing of target cells is specifically attributed to the activity of Natural Killer (NK) cells.

Experimental Evidence

Initial studies demonstrated that the addition of this compound directly to a co-culture of human PBLs and K-562 tumor target cells, or pre-incubation of PBLs with this compound for as little as 30-60 minutes, resulted in a significant increase in the lysis of the target cells.[1] The role of NK cells as the primary mediators of this effect was confirmed through antibody-based cell depletion studies.[1]

-

Treatment of this compound-stimulated PBLs with an anti-Leu 11b monoclonal antibody (a marker for NK cells) and complement completely abrogated the augmented cytotoxicity.[1]

-

Similarly, the removal of Leu 19-positive cells, another NK cell marker, also eliminated the enhanced cytotoxic effect.[1]

Interestingly, the constituent amino acids of this compound, specifically L-pyroglutamic acid and L-alanine, were also found to augment natural cytotoxicity, suggesting that the individual amino acid residues may contribute to the overall activity of the tripeptide.[1]

Quantitative Data on this compound's Effect on NK Cell Activity

The available literature provides qualitative evidence of this compound's activity. To facilitate comparison and future research, the key findings are summarized below.

| Parameter | Cell Type | Target Cells | Treatment | Observation | Reference |

| Natural Cytotoxicity | Human Peripheral Blood Lymphocytes (PBLs) | K-562 | This compound (direct addition to assay) | Augmentation of cytotoxicity | [1] |

| Natural Cytotoxicity | Human Peripheral Blood Lymphocytes (PBLs) | K-562 | This compound (0.5-1h pre-incubation) | Augmentation of cytotoxicity | [1] |

| Cell Specificity | This compound-stimulated PBLs | K-562 | Anti-Leu 11b mAb + complement | Complete abolishment of augmented cytotoxicity | [1] |

| Cell Specificity | This compound-stimulated PBLs | K-562 | Depletion of Leu 19+ cells | Complete abolishment of augmented cytotoxicity | [1] |

| Component Activity | Human PBLs | K-562 | L-pyroglutamic acid, L-alanine | Augmentation of natural cytotoxicity | [1] |

Proposed Signaling Pathways

While the precise signaling cascade initiated by this compound in NK cells has not been fully elucidated, we can propose a hypothetical model based on the known mechanisms of NK cell activation. The rapid nature of this compound's effect suggests a receptor-mediated mechanism that quickly enhances the cytotoxic machinery of the NK cell.

Given that this compound is a small peptide, it may interact with a cell surface receptor on NK cells. This interaction could trigger a downstream signaling cascade involving key effector molecules. A plausible pathway could involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would result in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for the polarization of lytic granules towards the target cell and their subsequent exocytosis.

Experimental Protocols

To facilitate further research and replication of the initial findings, the key experimental methodologies are detailed below.

Preparation of Peripheral Blood Lymphocytes (PBLs)

-

Source: Healthy human donors.

-

Method: Heparinized venous blood is layered onto a Ficoll-Paque density gradient.

-

Centrifugation: Centrifuged at 400 x g for 30 minutes at room temperature.

-

Collection: The mononuclear cell layer at the interface is collected.

-

Washing: Cells are washed three times with phosphate-buffered saline (PBS).

-

Resuspension: The final cell pellet is resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

51Cr Release Assay for Natural Killer Cell Cytotoxicity

This assay is a standard method to measure cell-mediated cytotoxicity.

-

Target Cell Labeling: K-562 cells are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C. The radioactive chromate is taken up by the cells.

-

Washing: Labeled target cells are washed to remove unincorporated ⁵¹Cr.

-

Co-culture: Labeled target cells are mixed with effector PBLs (with or without this compound) at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: The plate is incubated for 4 hours at 37°C.

-

Supernatant Collection: The plate is centrifuged, and the supernatant, containing ⁵¹Cr released from lysed cells, is collected.

-

Measurement: The radioactivity in the supernatant is measured using a gamma counter.

-

Calculation: The percentage of specific cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with medium alone.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

NK Cell Depletion Protocol

To confirm the role of NK cells, specific cell populations are removed from the PBLs before the cytotoxicity assay.

-

Antibody Incubation: PBLs are incubated with a monoclonal antibody specific for an NK cell surface marker (e.g., anti-Leu 11b).

-

Depletion Method 1: Complement-Mediated Lysis:

-

Rabbit complement is added to the antibody-treated cells.

-

The complement cascade is activated, leading to the lysis of the antibody-bound NK cells.

-

-

Depletion Method 2: Magnetic Bead Separation:

-

Magnetic beads coated with anti-mouse IgG are added to the cell suspension.

-

The beads bind to the primary antibody on the NK cells.

-

A strong magnet is used to hold the NK cells (bound to beads) to the side of the tube while the NK-depleted supernatant is collected.

-

-

Washing: The remaining cells are washed to remove debris and antibodies.

-

Confirmation: The efficiency of depletion can be confirmed by flow cytometry.

Future Directions and Drug Development Implications

The immunomodulatory activity of this compound presents an interesting avenue for therapeutic development, particularly in the context of immuno-oncology and infectious diseases where enhanced NK cell activity is desirable. However, significant research is required to fully understand its mechanism of action and potential for clinical application.

Key areas for future investigation include:

-

Receptor Identification: Identifying the specific receptor(s) on NK cells that bind to this compound. This could be achieved through affinity chromatography, ligand-binding assays, or computational modeling.

-

Signaling Pathway Elucidation: Detailed investigation of the downstream signaling pathways activated by this compound. This would involve phosphoproteomics, calcium imaging, and the use of specific inhibitors for key signaling molecules (e.g., PLC, PKC, PI3K).

-

In Vivo Efficacy: Evaluating the effect of this compound on NK cell activity and tumor clearance in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to determine the key structural features required for its activity and to potentially develop more potent and stable derivatives.

Conclusion

This compound is a marine-derived tripeptide that has been shown to enhance the cytotoxic function of human Natural Killer cells. While the foundational research provides a strong basis for its immunomodulatory potential, the precise molecular mechanism remains to be fully elucidated. This guide has summarized the current knowledge, provided detailed experimental protocols for further investigation, and proposed a hypothetical signaling pathway. The exploration of this compound and similar marine peptides could lead to the development of novel immunotherapeutic agents.

References

Eisenin (L-pyroGlu-L-Gln-L-Ala): A Tripeptide Biological Response Modifier – A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current scientific understanding of Eisenin, a tripeptide with potential as a biological response modifier (BRM). It details its known immunological activities, the experimental methodologies used for its characterization, and explores putative signaling pathways that may be involved in its mechanism of action.

Introduction to this compound

This compound is a tripeptide with the amino acid sequence L-pyroGlu-L-Gln-L-Ala.[1] It was originally isolated from the brown marine alga, Eisenia bicyclis Setchell. As a biological response modifier, this compound has been identified for its capacity to modulate the immune system, specifically by enhancing the cytotoxic activity of lymphocytes.[1] This positions this compound as a subject of interest for further investigation in immunology and oncology, particularly in the context of harnessing the innate immune system to combat disease.

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its ability to augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs).[1] This effect has been attributed specifically to the enhancement of Natural Killer (NK) cell activity.[1] NK cells are a critical component of the innate immune system, responsible for the direct lysis of virally infected and malignant cells without prior sensitization.

The immunostimulatory effect of this compound is observed when it is added directly to cytotoxicity assays or when PBLs are pre-incubated with the tripeptide for a short duration (0.5-1 hour).[1] Interestingly, studies have shown that the constituent amino acids of this compound, L-pyroglutamic acid and L-alanine, as well as a mixture of all three, can also augment natural cytotoxicity, suggesting that the fundamental amino acid structures may be responsible for this activity.[1]

A key finding is that the augmented cytotoxicity is indeed mediated by NK cells. This was confirmed through experiments where the depletion of NK cells (specifically Leu 11b-positive and Leu 19-positive cells) from the PBL population completely abolished the enhanced cytotoxic effect of this compound.[1]

An intriguing observation is that while this compound stimulates the lytic capability of NK cells, it also appears to render the target cells (K-562) more resistant to this lysis.[1] The mechanism behind this dual effect remains to be elucidated.

Table 1: Summary of Qualitative Data on this compound's Biological Activity

| Parameter | Observation | Experimental Context | Reference |

| Biological Effect | Augmentation of natural cytotoxicity of peripheral blood lymphocytes (PBLs). | In vitro studies with human PBLs. | [1] |

| Effector Cell | Natural Killer (NK) cells (Leu 11b+, Leu 19+). | Depletion of NK cells from PBLs abrogated the effect. | [1] |

| Target Cells | K-562 (a human myelogenous leukemia cell line). | Standard target for NK cell cytotoxicity assays. | [1] |

| Incubation Time | 0.5 - 1 hour pre-incubation of PBLs with this compound was sufficient. | 51Cr release assay. | [1] |

| Active Components | The tripeptide itself, as well as its constituent amino acids L-pyroglutamic acid and L-alanine. | Comparison of the effects of the full peptide and its individual amino acids. | [1] |

| Effect on Target Cells | Renders K-562 target cells more resistant to lysis by this compound-stimulated PBLs. | 51Cr release assay. | [1] |

Experimental Protocols: 51Cr Release Assay for Natural Killer Cell Cytotoxicity

The primary method cited for evaluating the biological activity of this compound is the Chromium-51 (51Cr) release assay. This assay is a well-established method for quantifying cell-mediated cytotoxicity. Below is a detailed, representative protocol for such an assay, adapted for the assessment of a biological response modifier like this compound on NK cell activity.

Disclaimer: The following is a generalized protocol and may not reflect the exact, detailed methodology used in the original this compound studies, as that level of detail has not been published.

Objective: To determine the ability of this compound to enhance the cytotoxicity of human peripheral blood mononuclear cells (PBMCs), containing NK cells, against a susceptible target cell line (e.g., K-562).

Materials:

-

Effector Cells: Freshly isolated human PBMCs.

-

Target Cells: K-562 cell line (a human erythroleukemic line sensitive to NK cell lysis).

-

Test Compound: this compound (L-pyroGlu-L-Gln-L-Ala), dissolved in an appropriate sterile buffer.

-

Radioisotope: Sodium Chromate (Na251CrO4).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

Reagents: Lysis buffer (e.g., Triton X-100 or Saponin), Ficoll-Paque for PBMC isolation.

-

Equipment: 96-well U-bottom plates, centrifuge, 37°C CO2 incubator, gamma counter.

Procedure:

-

Preparation of Effector Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs three times with culture medium.

-

Resuspend the cells to a final concentration of 5 x 10^6 cells/mL in culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

In separate tubes, incubate PBMCs with varying concentrations of this compound (and a vehicle control) for 0.5-1 hour at 37°C. These will be the effector cells.

-

-

Labeling of Target Cells:

-

Harvest K-562 cells during their exponential growth phase.

-

Wash the cells and resuspend them at 1 x 10^7 cells/mL in culture medium.

-

Add 100 µCi of 51Cr to the cell suspension and incubate for 1-2 hours at 37°C, with occasional mixing.

-

After incubation, wash the labeled target cells three times with a large volume of culture medium to remove unincorporated 51Cr.

-

Resuspend the labeled target cells to a final concentration of 1 x 10^5 cells/mL.

-

-

Cytotoxicity Assay Setup:

-

Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).

-

Add 100 µL of the pre-incubated effector cell suspensions (from step 1) to the wells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous Release: Add 100 µL of medium only to wells with target cells.

-

Maximum Release: Add 100 µL of lysis buffer to wells with target cells.

-

-

Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to initiate cell-to-cell contact.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

-

Measurement of 51Cr Release:

-

After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

-

Carefully harvest 100 µL of the supernatant from each well and transfer to counting tubes.

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Putative Signaling Pathways

There is currently no direct scientific evidence detailing the specific signaling pathways in NK cells that are activated by this compound. However, based on the known mechanisms of NK cell activation, we can hypothesize potential pathways that this compound might influence.

NK cell activation is a complex process regulated by a balance of signals from activating and inhibitory receptors on the cell surface. For a biological response modifier like this compound to enhance NK cell cytotoxicity, it would likely need to either:

-

Engage an activating receptor or co-receptor: This would initiate a downstream signaling cascade leading to the release of cytotoxic granules.

-

Downregulate or interfere with an inhibitory signal: This would lower the threshold for NK cell activation.

-

Act as a general metabolic stimulant for NK cells: This could increase their overall lytic potential.

A common signaling pathway in NK cell activation involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) associated with activating receptors. This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and zeta-chain-associated protein kinase of 70 kDa (ZAP-70). These kinases, in turn, activate downstream pathways involving phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events are crucial for the polarization of the microtubule-organizing center (MTOC) and the release of cytotoxic granules containing perforin and granzymes towards the target cell.

It is plausible that this compound could interact with a yet-unidentified receptor or co-stimulatory molecule on the NK cell surface, thereby feeding into this canonical activation pathway.

Below is a diagram illustrating a hypothetical signaling pathway for this compound-mediated enhancement of NK cell cytotoxicity.

Conclusion and Future Directions

This compound, a tripeptide derived from the marine alga Eisenia bicyclis, demonstrates clear potential as a biological response modifier through its ability to enhance the cytotoxic activity of Natural Killer cells. However, the current body of scientific literature on this compound is notably limited. While its primary biological effect has been identified, there is a significant lack of quantitative data, detailed experimental protocols specific to this compound, and any investigation into its molecular mechanism of action.

To fully realize the potential of this compound as a therapeutic or research tool, further in-depth studies are imperative. Future research should focus on:

-

Quantitative Dose-Response Studies: Establishing the precise concentrations at which this compound exerts its effects and determining its potency (e.g., EC50).

-

Elucidation of Signaling Pathways: Investigating the specific receptors and intracellular signaling cascades in NK cells that are modulated by this compound.

-

In Vivo Studies: Assessing the immunomodulatory effects of this compound in animal models to understand its efficacy and safety profile in a whole-organism context.

-

Structure-Activity Relationship Studies: Further exploring the finding that the constituent amino acids contribute to the observed activity to design more potent analogues.

References

The Impact of Eisenin on Natural Killer (NK) Cell Activity: A Technical Whitepaper

Foreword: Scientific literature directly investigating the effects of the phlorotannin Eisenin on natural killer (NK) cell activity is not currently available. This technical guide addresses this knowledge gap by providing a comprehensive overview of the known immunomodulatory and anti-cancer properties of closely related phlorotannins derived from the same genera of brown algae, Ecklonia and Eisenia. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and the necessary experimental frameworks to explore the potential of this compound as a modulator of NK cell function.

Introduction to Phlorotannins and NK Cell Function

Natural Killer (NK) cells are critical components of the innate immune system, providing a first line of defense against virally infected and transformed cells. Their activity is governed by a delicate balance of signals from activating and inhibitory receptors on their surface. Upon activation, NK cells release cytotoxic granules containing perforin and granzymes to lyse target cells and secrete pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which further orchestrate the immune response.

This compound is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly of the Ecklonia and Eisenia species. While direct data on this compound is lacking, related phlorotannins like eckol, dieckol, and bieckol have been shown to possess significant anti-inflammatory, antioxidant, and anti-cancer properties. These compounds are known to modulate key signaling pathways, such as NF-κB and MAPK, which are integral to immune cell function, suggesting a potential, yet unexplored, role in the regulation of NK cell activity.

Quantitative Data Summary of Related Phlorotannins on Immune Cells

As no quantitative data exists for this compound's effect on NK cells, the following tables summarize the observed effects of related phlorotannins on various immune and cancer cells to provide a contextual framework.

Table 1: Effects of Eckol on Immune and Cancer Cells

| Cell Type | Parameter Measured | Concentration | Result |

| Sarcoma 180 xenograft-bearing mice | Tumor growth | Not specified | Inhibition of tumor development |

| Sarcoma 180 xenograft-bearing mice | Immune response | Not specified | Activation of dendritic cells and T lymphocytes |

| PC12 cells | p38 MAPK phosphorylation | 10 and 50 µM | Inhibitory effect |

| PC12 cells | ERK and JNK phosphorylation | 10 and 50 µM | No significant effect |

Table 2: Effects of Dieckol on Immune and Cancer Cells

| Cell Type | Parameter Measured | Concentration | Result |

| PC12 cells | Intracellular oxidative stress | 10 and 50 µM | Suppression |

| PC12 cells | TNF-α, IL-1β, and PGE₂ production | Not specified | Inhibition |

| PC12 cells | p38, ERK, and JNK MAPK phosphorylation | Not specified | Outstanding inhibitory effect on all MAPKs |

Table 3: Effects of Bieckol on Immune Cells

| Cell Type | Parameter Measured | Concentration | Result |

| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) and PGE₂ production | Not specified | Suppression |

| LPS-stimulated RAW 264.7 cells | IL-6 production and mRNA expression | Not specified | Decrease |

| LPS-stimulated RAW 264.7 cells | NF-κB p65 subunit nuclear translocation | Not specified | Diminished |

| PC12 cells | p38 and JNK MAPK phosphorylation | Not specified | Significant inhibition |

Experimental Protocols for Assessing NK Cell Activity

The following are detailed methodologies for key experiments to assess the effects of a compound like this compound on NK cell function.

NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

This protocol provides a method to quantify the ability of NK cells to lyse target cancer cells.

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for NK cells using a negative selection kit (e.g., EasySep™ Human NK Cell Enrichment Kit).

-

Culture the target cancer cell line (e.g., K562, a human leukemia cell line) in appropriate media.

-

-

Target Cell Labeling:

-

Label the target K562 cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Wash the labeled target cells twice with complete RPMI-1640 medium.

-

-

Co-culture:

-

Plate the CFSE-labeled target cells at a density of 1 x 10⁵ cells/well in a 96-well U-bottom plate.

-

Add the enriched NK cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Add this compound at various concentrations to the co-culture. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

-

Staining for Cell Death:

-

Add a viability dye, such as 7-Aminoactinomycin D (7-AAD), to each well. 7-AAD will penetrate and stain the dead target cells.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.